![molecular formula C25H28N6O3S B2511964 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide CAS No. 1112371-82-0](/img/structure/B2511964.png)
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- React it with benzyl bromide and potassium carbonate in cyclopentyl methyl ether at 130°C for 12 hours .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazoline core. It is a heterocyclic scaffold with potential pharmacological applications. The presence of hydrogen bond-accepting and donating characteristics makes it an interesting pharmacophore for specific interactions with target receptors .
Physical And Chemical Properties Analysis
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide”:
Anticancer Agents
This compound, due to its structural features, has shown potential as an anticancer agent. The triazoloquinazoline core is known for its ability to inhibit various kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) by targeting specific kinases .
Kinase Inhibition
Kinases play a crucial role in cell signaling and regulation. The compound’s structure allows it to act as a potent kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers. Inhibition of c-Met kinase can lead to reduced tumor growth and metastasis .
Antimicrobial Activity
The quinazoline derivatives, including this compound, have been explored for their antimicrobial properties. They have shown effectiveness against a range of bacterial and fungal pathogens. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Agents
Inflammation is a key factor in many chronic diseases. The compound’s ability to inhibit specific enzymes and signaling pathways involved in inflammation suggests its potential as an anti-inflammatory agent. This could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Neuroprotective Agents
Research has indicated that quinazoline derivatives can have neuroprotective effects. This compound could potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Agents
Given the ongoing need for effective antiviral therapies, this compound’s structure has been investigated for its potential antiviral properties. It may inhibit viral replication by targeting specific viral enzymes or interfering with viral entry into host cells .
Enzyme Inhibition
The compound’s ability to inhibit various enzymes makes it a valuable tool in biochemical research. It can be used to study enzyme functions and interactions, providing insights into metabolic pathways and potential therapeutic targets .
Drug Development
Finally, the compound serves as a lead molecule in drug development. Its diverse biological activities make it a promising candidate for further modification and optimization to develop new therapeutic agents for various diseases .
将来の方向性
作用機序
Target of Action
Similar compounds have been found to target c-met kinase and DNA . These targets play crucial roles in cell signaling and genetic information processing, respectively.
Mode of Action
Similar compounds have been found to inhibit c-met kinase and intercalate DNA , which can disrupt normal cellular processes and lead to cell death.
Biochemical Pathways
Inhibition of c-met kinase and dna intercalation can affect multiple pathways, including cell growth, division, and dna replication .
Pharmacokinetics
Similar compounds have been found to have favorable adme properties , which can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
特性
IUPAC Name |
3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-3-17(2)27-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)28-29-25(31)35-16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJWISHCGTYHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)
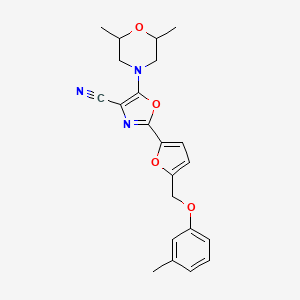
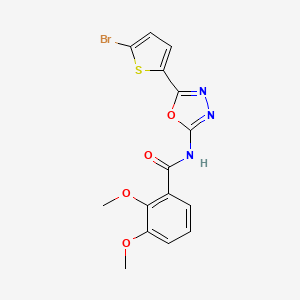
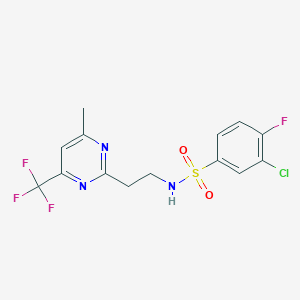
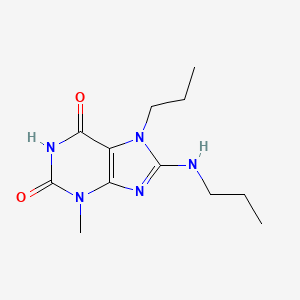

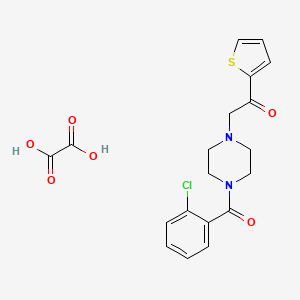
![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)

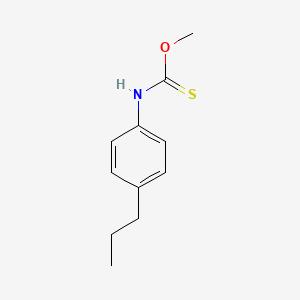
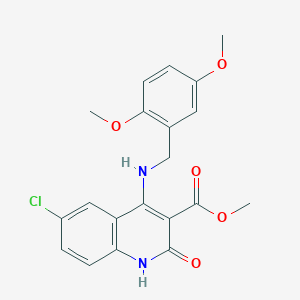
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)
